
3-Amino-4-dipropylaminocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-dipropylaminocoumarin is a derivative of coumarin, a compound known for its diverse pharmacological activities and remarkable photochemical properties Coumarins are a class of organic compounds that contain the unique 2H-chromen-2-one motif and are widely distributed in nature, especially in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dipropylaminocoumarin typically involves multi-step reactions. One common method includes the hydrogenation of a precursor compound, such as 3-bromo-4-tosyloxycoumarin, using palladium-catalyzed Buchwald-Hartwig amination reactions . The reaction conditions often involve the use of methanol as a solvent and a palladium catalyst supported on barium sulfate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-dipropylaminocoumarin undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-Amino-4-dipropylaminocoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photochemical properties
Mechanism of Action
The mechanism of action of 3-Amino-4-dipropylaminocoumarin involves its interaction with specific molecular targets and pathways. The amino and dipropylamino groups enhance its binding affinity to various biological targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Lacks the dipropylamino group, resulting in different chemical reactivity and biological activity.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its properties and applications.
3-Amino-4-sulfanylcoumarin:
Uniqueness
3-Amino-4-dipropylaminocoumarin is unique due to the presence of both amino and dipropylamino groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
CAS No. |
69405-47-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-amino-4-(dipropylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |
InChI Key |
VZAGOVHXIBZTLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


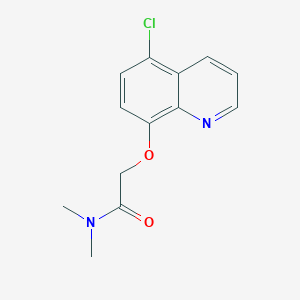


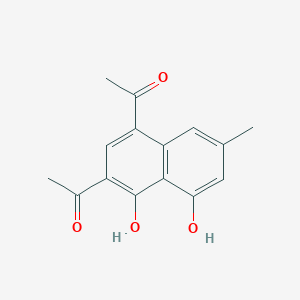


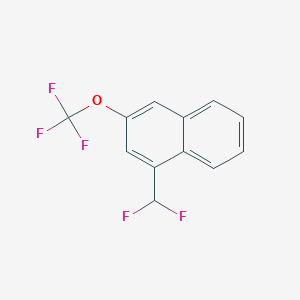
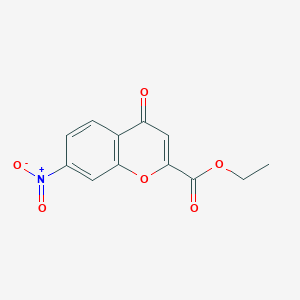

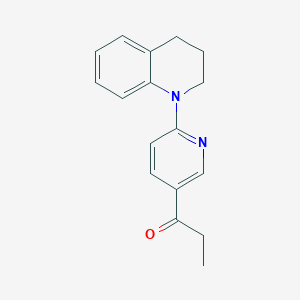
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

